molecular formula C22H34O3Si2 B14587700 Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-72-8

Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane

Cat. No.: B14587700
CAS No.: 61210-72-8
M. Wt: 402.7 g/mol
InChI Key: XGDFSPYYLGDIQA-UHFFFAOYSA-N
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Description

Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane: is an organosilicon compound that features both silicon and phosphorus atoms within its structure. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications. The presence of both ethyl and diphenyl groups, along with the triethoxysilyl moiety, contributes to its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane can be synthesized through the reaction of diphenyl[2-(triethoxysilyl)ethyl]phosphine oxide with boron trifluoride etherate . The reaction typically involves the use of multinuclear NMR spectroscopy to confirm the structure and coordination of the silicon atom within the molecule .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of organosilicon chemistry techniques. These methods often require controlled reaction conditions, including inert atmospheres and specific temperature ranges, to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different silane derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or other nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce simpler silane compounds.

Scientific Research Applications

Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane involves its ability to interact with various molecular targets and pathways. The silicon atom within the compound can form strong bonds with oxygen and other electronegative elements, making it a valuable component in the formation of stable structures. Additionally, the presence of the ethyl and diphenyl groups allows for interactions with organic molecules, enhancing its versatility in different applications .

Comparison with Similar Compounds

  • Diphenyl[2-(triethoxysilyl)ethyl]phosphine oxide
  • Diphenyl[2-(trifluorosilyl)ethyl]phosphine oxide

Comparison: Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to similar compounds. The triethoxysilyl moiety also provides distinct properties, such as enhanced solubility and reactivity with other silanes and siloxanes .

Properties

CAS No.

61210-72-8

Molecular Formula

C22H34O3Si2

Molecular Weight

402.7 g/mol

IUPAC Name

triethoxy-[2-[ethyl(diphenyl)silyl]ethyl]silane

InChI

InChI=1S/C22H34O3Si2/c1-5-23-27(24-6-2,25-7-3)20-19-26(8-4,21-15-11-9-12-16-21)22-17-13-10-14-18-22/h9-18H,5-8,19-20H2,1-4H3

InChI Key

XGDFSPYYLGDIQA-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CC[Si](CC)(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC

Origin of Product

United States

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